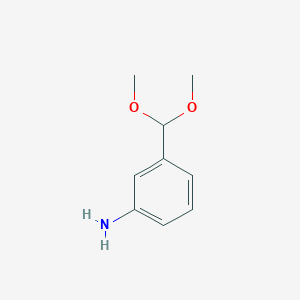

3-(Dimethoxymethyl)aniline

説明

3-(Dimethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the aniline ring is substituted with a dimethoxymethyl group at the third position. This compound is used in various fields of research and industry due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

3-(Dimethoxymethyl)aniline can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzaldehyde with methanol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate, which is then reduced to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

化学反応の分析

Types of Reactions

3-(Dimethoxymethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

科学的研究の応用

3-(Dimethoxymethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

作用機序

The mechanism of action of 3-(dimethoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds.

類似化合物との比較

Similar Compounds

3-Methoxyaniline: Similar to 3-(dimethoxymethyl)aniline but with only one methoxy group.

3,4-Dimethoxyaniline: Contains two methoxy groups at the third and fourth positions.

3-Aminobenzaldehyde: An aniline derivative with an aldehyde group at the third position.

Uniqueness

This compound is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

生物活性

3-(Dimethoxymethyl)aniline (CAS No. 53663-37-9) is an aromatic amine compound that has garnered interest in various fields, including chemistry, biology, and medicine. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of an aniline core with two methoxy groups and a dimethoxymethyl substituent. The presence of these functional groups influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Nitration : Electrophilic substitution reactions can introduce nitro groups to the aromatic ring.

- Reduction : Nitro groups can be reduced to amino groups using reducing agents like lithium aluminum hydride.

- Formylation : The compound can also undergo formylation to introduce aldehyde functionalities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Recent investigations into the anticancer activity of substituted anilines, including this compound, have revealed promising results. It has shown moderate to potent antiproliferative effects against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells . The structure-activity relationships (SARs) indicate that modifications to the aniline structure can enhance its cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Nucleophilic Substitution : The compound acts as a nucleophile in substitution reactions, forming new chemical bonds with biological macromolecules.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling or metabolic processes, leading to altered cellular responses.

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of various anilines, this compound was evaluated for its IC50 values against multiple cancer cell lines. Results indicated that it inhibited cell proliferation effectively at concentrations ranging from 5 to 15 µM depending on the cell type. The study utilized resazurin assays to measure cell viability post-treatment .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| MDA-MB-231 | 8 |

| HeLa | 12 |

| HT-29 | 15 |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a significant reduction in edema and levels of inflammatory markers such as TNF-alpha and IL-6 when compared to control groups .

特性

IUPAC Name |

3-(dimethoxymethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMCNJBSTUSMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283171 | |

| Record name | 3-(dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53663-37-9 | |

| Record name | NSC30208 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(dimethoxymethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。